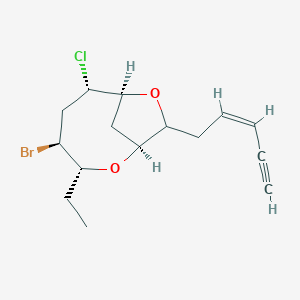
(3Z)-Chlorofucin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-Chlorofucin, also known as this compound, is a useful research compound. Its molecular formula is C15H20BrClO2 and its molecular weight is 347.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural configuration of (3Z)-Chlorofucin in purified samples?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., NOESY/ROESY for spatial proximity analysis) and compare with computational models (DFT calculations). Pair with high-resolution mass spectrometry (HRMS) for molecular formula validation and infrared (IR) spectroscopy for functional group identification .
- Data Interpretation : Cross-reference spectral data with known analogs like (3Z)-bromofucin to validate assignments. Discrepancies in coupling constants or chemical shifts may indicate isomerization or impurities .
Q. How can researchers optimize extraction protocols for this compound from marine sources to minimize degradation?
- Experimental Design :
- Test solvent systems (e.g., methanol/water gradients vs. dichloromethane/ethyl acetate) under inert atmospheres to prevent oxidation.
- Monitor temperature-controlled extraction (4–20°C) and use LC-MS to quantify degradation products (e.g., epoxides or rearranged isomers).
- Critical Analysis : Compare yields against stability studies (pH, light exposure) to identify degradation pathways. Use accelerated stability testing (ICH guidelines) to model shelf-life .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Approach :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-negative/-positive bacteria.
- Antioxidant : DPPH/ABTS radical scavenging assays with dose-response curves (IC50 calculations).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Data Synthesis : Perform meta-analysis to identify variables affecting outcomes:
- Sample purity : Impurities ≥5% may skew bioactivity; validate via HPLC-DAD/ELSD .
- Assay conditions : Differences in pH, solvent carriers (DMSO vs. ethanol), or cell lines (e.g., HeLa vs. HEK293) may explain variability .
Q. What experimental strategies can elucidate the mechanism of action of this compound in eukaryotic systems?
- Hypothesis-Driven Workflow :
- Omics Integration : Combine RNA-seq (transcriptomics) with SILAC-based proteomics to identify dysregulated pathways.
- Target Validation : Use CRISPR-Cas9 knockouts of candidate targets (e.g., kinase genes) to confirm phenotypic rescue.
Q. How should researchers design ecological impact studies for this compound, given its natural occurrence in marine ecosystems?
- Field vs. Lab Studies :
- Field Sampling : Quantify natural abundance gradients (e.g., coastal vs. deep-sea algae) via LC-MS/MS and correlate with biodiversity metrics.
- Microcosm Experiments : Test ecotoxicity (OECD 201/202 guidelines) on non-target species (e.g., Daphnia magna) under simulated environmental concentrations .
Q. Key Recommendations
- Data Reproducibility : Archive raw spectral/data files in repositories (e.g., Zenodo) with DOI links for peer validation .
- Interdisciplinary Collaboration : Engage computational chemists for docking studies and ecologists for field validation to address mechanistic and ecological gaps .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine biodiscovery to ensure equitable benefit-sharing .
属性
分子式 |
C15H20BrClO2 |
|---|---|
分子量 |
347.67 g/mol |
IUPAC 名称 |
(1S,3R,4S,6S,7S)-4-bromo-6-chloro-3-ethyl-9-[(Z)-pent-2-en-4-ynyl]-2,8-dioxabicyclo[5.2.1]decane |
InChI |
InChI=1S/C15H20BrClO2/c1-3-5-6-7-13-15-9-14(19-13)11(17)8-10(16)12(4-2)18-15/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11-,12+,13?,14-,15-/m0/s1 |
InChI 键 |
VRGYZGMXCGNRKB-TWXHKPLNSA-N |
手性 SMILES |
CC[C@@H]1[C@H](C[C@@H]([C@@H]2C[C@H](O1)C(O2)C/C=C\C#C)Cl)Br |
规范 SMILES |
CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)Cl)Br |
同义词 |
(3Z)-chlorofucin chlorofucin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















